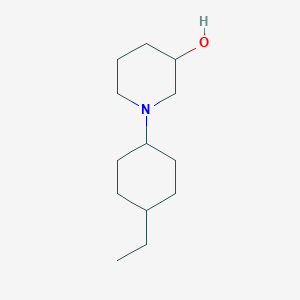

1-(4-Ethylcyclohexyl)piperidin-3-ol

Description

Properties

IUPAC Name |

1-(4-ethylcyclohexyl)piperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO/c1-2-11-5-7-12(8-6-11)14-9-3-4-13(15)10-14/h11-13,15H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCGRKCJWLVBECL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)N2CCCC(C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Research Findings

Receptor Affinity and Stereochemical Effects

- Piperidin-3-ol derivatives exhibit enantiomer-dependent receptor interactions. For example, benziloyl esters of piperidin-3-ol show less than 10-fold affinity differences between enantiomers at postganglionic acetylcholine receptors .

- Substituents on the nitrogen atom (e.g., ethyl vs. methyl groups) minimally affect receptor affinity, as seen in N-alkylated piperidin-4-ol derivatives (affinity pA₂ values: 8.849 vs. 8.746) .

Pharmacological Activities

- Anticonvulsant-Analgesic Activity: 1-{2-[2-(2,3-Dimethylphenoxy)ethoxy]ethyl}piperidin-3-ol hydrochloride demonstrated potent activity in preclinical models, with additional studies on astrocytes and metabolic stability .

- Antiviral Potential: Chloroquinoline-substituted piperidin-3-ol analogs showed in silico binding to SARS-CoV-2 spike protein, suggesting utility as HCQ/CQ alternatives .

- Anticancer Applications : Crystalline forms of pyrrolotriazinyl-piperidin-3-ol derivatives are patented for cancer treatment, highlighting structural versatility .

Q & A

Q. What are the primary synthetic routes for 1-(4-Ethylcyclohexyl)piperidin-3-ol, and how do reaction conditions impact yield?

Methodological Answer: Key synthetic pathways include:

- Nucleophilic substitution : Reacting 4-ethylcyclohexyl halides with piperidin-3-ol derivatives under basic conditions (e.g., K₂CO₃ in ethanol) .

- Reductive amination : Using 4-ethylcyclohexanone and 3-aminopiperidine with NaBH₃CN as a reducing agent in methanol .

Q. Critical Parameters :

- Temperature : Higher temperatures (>60°C) accelerate reactions but may increase byproducts.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve nucleophilicity but require rigorous drying .

- Catalysts : Palladium-based catalysts enhance coupling efficiency in aryl-substituted variants .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 3.5–4.0 ppm (piperidine -OH) and δ 1.2–1.5 ppm (ethylcyclohexyl CH₂/CH₃) confirm regiochemistry .

- ¹³C NMR : Signals near 70 ppm (C-OH) and 25–30 ppm (cyclohexyl carbons) validate stereochemistry.

- IR Spectroscopy : Broad O-H stretch (~3200 cm⁻¹) and C-N stretches (~1250 cm⁻¹) .

- HPLC-MS : Quantifies purity and detects trace impurities using reverse-phase C18 columns (ACN/H₂O gradient) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) on the piperidine ring influence bioactivity?

Methodological Answer:

- Piperidine-OH Position : 3-OH derivatives (vs. 4-OH) show higher affinity for sphingosine kinase 1 (SK1), as seen in analogs like RB-019 (15-fold selectivity over SK2) .

- Ethylcyclohexyl Group : Bulky substituents enhance membrane permeability but reduce solubility. Computational docking (e.g., AutoDock Vina) predicts interactions with hydrophobic enzyme pockets .

Q. How can computational methods optimize reaction pathways for novel derivatives?

Methodological Answer:

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) identify transition states and intermediates. ICReDD’s workflow combines Gaussian calculations with experimental validation .

- Retrosynthesis AI : Tools like Pistachio and Reaxys propose one-step routes by analyzing >10⁶ reactions, prioritizing atom economy and step efficiency .

- Molecular Dynamics : Simulate solvent effects (e.g., COSMO-RS) to predict solubility and stability .

Q. How should researchers address contradictions in reported bioactivity data (e.g., IC₅₀ variability)?

Methodological Answer:

- Standardized Assays : Use uniform protocols (e.g., CellTiter-Glo® for cytotoxicity) to minimize inter-lab variability .

- Meta-Analysis : Apply multivariate statistics (e.g., PCA) to datasets from PubChem and ECHA, isolating variables like cell line (HeLa vs. MCF-7) or incubation time .

- Control Experiments : Include reference compounds (e.g., RB-005) to calibrate activity measurements .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.